molecular formula C16H22N2O5 B3084199 1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid CAS No. 1142210-14-7

1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid

Cat. No.: B3084199
CAS No.: 1142210-14-7
M. Wt: 322.36 g/mol
InChI Key: YHOVAULAUBWDJA-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxylic acid core conjugated to a 3,5-dimethyl-1H-pyrrole-2-carbonyl group, with an ethoxycarbonyl substituent at the pyrrole’s 4-position. Its molecular formula is C₁₇H₂₂N₂O₅ (calculated molecular weight: 334.37 g/mol). Such hybrid structures are common in medicinal chemistry, where the piperidine moiety contributes to conformational rigidity, and the pyrrole ring may engage in π-π interactions with biological targets.

Properties

IUPAC Name

1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-4-23-16(22)12-9(2)13(17-10(12)3)14(19)18-7-5-6-11(8-18)15(20)21/h11,17H,4-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVAULAUBWDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122382
Record name 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-14-7
Record name 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-{[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid (CAS RN: 1142210-14-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its mechanisms of action and efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N2O5. Its structure features a piperidine ring substituted with a pyrrole moiety, which is known for contributing to various pharmacological activities. The ethoxycarbonyl and carbonyl groups enhance its reactivity and interaction with biological targets.

Research has indicated that the compound exhibits significant activity against specific biological targets. Notably, it has been evaluated for its inhibitory effects on cathepsin K, an enzyme implicated in bone resorption processes. In vitro studies have shown that derivatives of piperidine compounds can effectively inhibit cathepsin K, suggesting potential applications in treating osteoporosis and other bone-related diseases .

In Vitro Studies

A study highlighted the synthesis of several piperidine derivatives, including the target compound, which were tested for their cathepsin K inhibitory activities. The results indicated that these compounds displayed moderate to strong inhibitory effects, with IC50 values comparable to established drugs .

CompoundIC50 (µM)Activity
F-1213.52Strong
Target CompoundTBDModerate to Strong

Case Studies

In a notable case study, the compound was part of a broader investigation into novel anti-bone resorption agents. The study utilized molecular docking techniques to predict interactions between the compound and cathepsin K's active site, providing insights into how structural modifications could enhance bioactivity .

Pharmacological Implications

The potential therapeutic implications of this compound extend beyond osteoporosis. Given its structural characteristics, it may also exhibit antiviral properties. Preliminary studies have shown that similar piperidine derivatives can inhibit viral replication in various models, suggesting a need for further investigation into this aspect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrole Ring

Key Compounds:
Compound Name Substituents on Pyrrole Piperidine Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Ethoxycarbonyl, 3,5-dimethyl 3-Carboxylic acid 334.37 Enhanced lipophilicity; ester group may act as a prodrug
sc-302692 3,5-Dimethyl (no ethoxycarbonyl) 3-Carboxylic acid 262.30 Lower molecular weight; reduced steric bulk
CAS 1142209-94-6 3,5-Dimethyl (no ethoxycarbonyl) 3-Carboxylic acid 262.30 Discontinued; potential synthesis or stability issues

Analysis :

  • The ethoxycarbonyl group in the target compound introduces an ester functionality absent in sc-302692 and CAS 1142209-94-4.
  • The discontinued status of CAS 1142209-94-6 suggests that the addition of ethoxycarbonyl in the target compound may address stability or efficacy limitations.

Heterocyclic Core Modifications

Example Compounds:
  • Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (): Features a bicyclic naphthyridine core instead of pyrrole.
  • 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (): Replaces pyrrole with a pyrazole ring and introduces a sulfonyl group. Pyrazoles are more electron-deficient than pyrroles, altering electronic interactions with targets .

Analysis :

  • Pyrrole-based compounds (target compound, sc-302692) exhibit π-electron-rich systems, favoring interactions with hydrophobic pockets in enzymes. In contrast, pyrazole derivatives () may engage in dipole-dipole interactions due to sulfonyl groups .
  • The naphthyridine derivative () demonstrates how core rigidity impacts synthetic complexity and biological activity. Its synthesis requires hydrogenation steps with Raney nickel, whereas the target compound’s synthesis likely involves pyrrole acylation .
Commercial Availability ():
  • sc-302692 : Priced at $450/500 mg, indicating moderate accessibility.

Q & A

Q. What are the established synthetic routes for 1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Prepare the pyrrole-2-carbonyl intermediate by reacting 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with a coupling agent (e.g., EDCI or DCC) in anhydrous DCM. Control reaction temperature (0–25°C) to minimize side reactions .
  • Step 2 : Couple the intermediate with piperidine-3-carboxylic acid using a base (e.g., triethylamine) to activate the carboxyl group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Critical Factors : Excess coupling agents increase yield but may require rigorous purification. Solvent polarity impacts reaction kinetics and byproduct formation .

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and stereochemistry. Key signals include the ethoxycarbonyl group (δ ~1.3 ppm for CH3_3, δ ~4.2 ppm for OCH2_2) and piperidine protons (δ ~3.0–3.5 ppm for N-CH2_2) .
  • HPLC : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Optimize gradient elution (e.g., 30–70% acetonitrile over 20 minutes) for baseline separation of impurities .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and absence of unreacted starting materials .

Q. How does the ethoxycarbonyl group influence the compound’s physicochemical properties compared to methyl or free carboxylic acid derivatives?

  • Methodological Answer :
  • Solubility : The ethoxycarbonyl group enhances lipophilicity compared to free carboxylic acids, reducing aqueous solubility but improving membrane permeability. Compare logP values via shake-flask experiments at pH 7.4 .
  • Stability : Ethyl esters are more hydrolytically stable than methyl esters under physiological conditions (pH 7.4, 37°C). Monitor degradation via HPLC over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data obtained from different experimental setups?

  • Methodological Answer :
  • Standardize Conditions : Use buffered solutions (e.g., ammonium acetate pH 6.5) to control ionization. Measure solubility via UV-Vis spectroscopy at λmax_{\text{max}} of the compound .
  • Address Variability : If conflicting data arise (e.g., >43.2 µg/mL vs. lower values), validate methods using dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility .

Q. What strategies mitigate byproduct formation during the coupling of the pyrrole and piperidine moieties?

  • Methodological Answer :
  • Optimize Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Temperature Control : Maintain reactions at 0–5°C to suppress racemization of the piperidine ring. Confirm enantiopurity via chiral HPLC with a cellulose-based column .

Q. What are the implications of stereochemical configuration at the piperidine ring on biological activity, and how can this be controlled during synthesis?

  • Methodological Answer :
  • Stereochemical Control : Use asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce (3S) or (3R) configurations. Confirm stereochemistry via X-ray crystallography or NOESY NMR .
  • Biological Impact : Test enantiomers in receptor-binding assays (e.g., enzyme inhibition). For example, (3S) configurations may show higher affinity due to spatial alignment with active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid

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